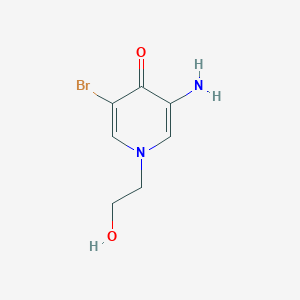
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyethyl group attached to a dihydropyridinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridinone compound followed by the introduction of the amino and hydroxyethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and functional group additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
科学研究应用
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-Amino-5-chloro-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Similar structure with a chlorine atom instead of bromine.
3-Amino-5-fluoro-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Contains a fluorine atom in place of bromine.
3-Amino-5-iodo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen atoms.
属性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC 名称 |
3-amino-5-bromo-1-(2-hydroxyethyl)pyridin-4-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-10(1-2-11)4-6(9)7(5)12/h3-4,11H,1-2,9H2 |
InChI 键 |
BITQCABFEPMOLS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1CCO)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


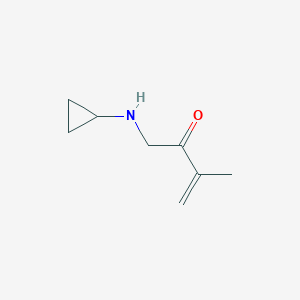
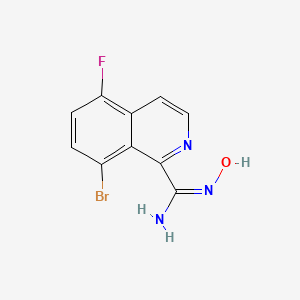
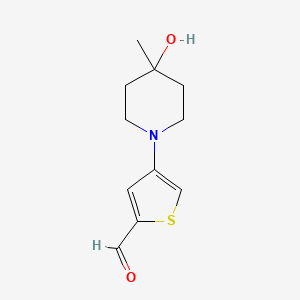
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
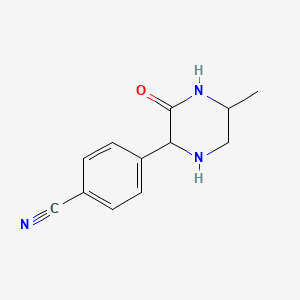
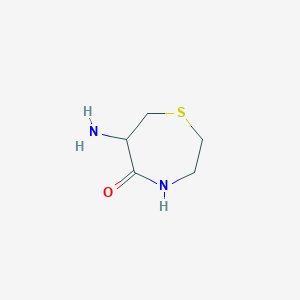
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
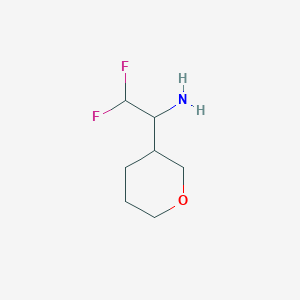
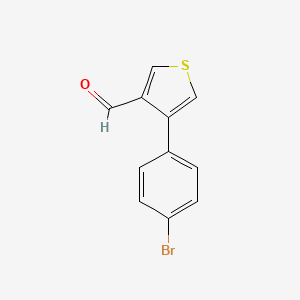
![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)
![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)
![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
